molecular formula C8H6BrFO4S B13245458 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid

3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid

Cat. No.: B13245458
M. Wt: 297.10 g/mol
InChI Key: XPEIPERULQRSPQ-UHFFFAOYSA-N
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Description

3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is a halogenated benzoic acid derivative featuring a bromo group at position 3, a fluorosulfonyl group at position 5, and a methyl group at position 2. The fluorosulfonyl group (-SO₂F) is strongly electron-withdrawing, enhancing acidity compared to unsubstituted benzoic acids.

Properties

Molecular Formula

C8H6BrFO4S

Molecular Weight

297.10 g/mol

IUPAC Name

3-bromo-5-fluorosulfonyl-2-methylbenzoic acid

InChI

InChI=1S/C8H6BrFO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)

InChI Key

XPEIPERULQRSPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)S(=O)(=O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-methylbenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorosulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study biological pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to facilitate the desired transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional analogs of 3-bromo-5-(fluorosulfonyl)-2-methylbenzoic acid, highlighting substituent effects on molecular weight, reactivity, and biological relevance:

Compound Name Molecular Weight Key Substituents Key Properties/Findings References
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid Not reported 3-Br, 5-SO₂F, 2-CH₃ Hypothesized high acidity (due to -SO₂F), steric effects from 2-CH₃.
3-Bromo-2-fluoro-5-methylbenzoic acid 233.03 3-Br, 2-F, 5-CH₃ Lower acidity than fluorosulfonyl analogs; methyl group reduces solubility in polar media.
3-Bromo-5-(methoxycarbonyl)benzoic acid Not reported 3-Br, 5-CO₂Me Electron-withdrawing -CO₂Me group enhances reactivity in nucleophilic substitutions.
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-5-(pentafluorosulfanyl)benzoic acid (6m) 569.5 (M+NH₄⁺) 3-sulfonamide, 5-SF₅, 5-Br, 3-Cl, 2-OH Demonstrated inhibitory activity in WD repeat-containing protein studies; high molecular weight correlates with prolonged LCMS retention (tR = 1.67 min).
2-Methylbenzoic acid 136.15 2-CH₃ No steric shielding in water-octanol systems; methyl group reduces aqueous solubility.

Key Insights:

Substituent Effects on Acidity :

  • Fluorosulfonyl (-SO₂F) and methoxycarbonyl (-CO₂Me) groups significantly increase acidity compared to halogens (Br, F) or alkyl groups (CH₃) .
  • The methyl group at position 2 may induce steric hindrance, as seen in 2-methylbenzoic acid, reducing solubility in aqueous phases .

Biological Relevance :

  • Sulfonamide derivatives (e.g., compound 6m) exhibit inhibitory activity against protein targets, suggesting that the fluorosulfonyl group in the target compound could enhance binding affinity through hydrogen bonding or electrostatic interactions .
  • Methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) are implicated in metabolic pathways, such as glaucoma-associated changes in aqueous humor .

Synthetic Considerations :

  • Brominated benzoic acids are often intermediates in pharmaceutical synthesis. For example, 3-bromo-2-fluoro-5-methylbenzoic acid is synthesized via Suzuki-Miyaura coupling .
  • Fluorosulfonyl-containing compounds (e.g., 3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid) may require specialized conditions for stability due to the reactive -SO₂F group .

Biological Activity

3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring bromine, fluorine, and sulfonyl functional groups, suggests various biological activities, particularly in the modulation of enzymatic pathways and interactions with cellular targets.

  • Molecular Formula : C8H6BrFO4S
  • Molecular Weight : 297.10 g/mol
  • IUPAC Name : 3-bromo-5-fluorosulfonyl-2-methylbenzoic acid
  • Canonical SMILES : CC1=C(C=C(C=C1Br)S(=O)(=O)F)C(=O)O

The biological activity of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorosulfonyl group enhances its reactivity, allowing it to participate in various biochemical reactions. This compound may act as an inhibitor or modulator of key biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in metabolic pathways. For example, similar fluorinated compounds have been shown to enhance the potency of inhibitors targeting serotonin uptake . This indicates that 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid could potentially modulate neurotransmitter systems or other enzymatic functions.

Case Studies

  • In Vitro Assays : In studies evaluating the effects of sulfonyl derivatives on bacterial growth, compounds with similar structures demonstrated significant inhibition of bacterial proliferation at low concentrations. This supports the hypothesis that 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid may also exhibit comparable antimicrobial effects.
  • Cytotoxicity Assessments : Research on related compounds has revealed low cytotoxicity alongside high antimicrobial efficacy, suggesting a favorable therapeutic index for potential drug development . These findings are crucial for evaluating the safety and efficacy profile of 3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acid in future applications.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityEnzyme TargetsUnique Features
3-Bromo-5-(fluorosulfonyl)-2-methylbenzoic acidPotentially highUnknownFluorosulfonyl group
3-Bromo-5-fluorobenzoic acidModerateVariousLacks sulfonyl group
3-Bromo-5-fluoro-2-methoxyphenylboronic acidHigh against MRSASerotonin uptake inhibitorsBoronic acid moiety

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